BenchChemオンラインストアへようこそ!

N-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Lipoxygenase inhibition Anti-inflammatory Enzyme assay

This p-tolyl-substituted 1,2,4-triazole acetamide is a well-characterized reference standard for systematic SAR studies on aryl substitution effects in triazole antifungals. Documented C. albicans MIC of 4.06±0.03 μg/mL provides a defined benchmark against close analogs (e.g., p-nitrophenyl MIC 3.16 μg/mL) and itraconazole (MIC 3.32 μg/mL). Also exhibits 12-lipoxygenase inhibition (IC₅₀ 28 μM) and serves as a minimally functionalized scaffold for fragment-based EGFR inhibitor development (class benchmark IC₅₀ 43.8 nM). ≥95% purity. For R&D use only.

Molecular Formula C11H12N4O
Molecular Weight 216.244
CAS No. 1252441-64-7
Cat. No. B2733128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
CAS1252441-64-7
Molecular FormulaC11H12N4O
Molecular Weight216.244
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CN2C=NC=N2
InChIInChI=1S/C11H12N4O/c1-9-2-4-10(5-3-9)14-11(16)6-15-8-12-7-13-15/h2-5,7-8H,6H2,1H3,(H,14,16)
InChIKeyOPFCFBWPPJSDSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS 1252441-64-7): Chemical Identity and Research Scaffold Profile for Procurement Decision-Making


N-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS 1252441-64-7) is a triazole-acetamide hybrid small molecule with the molecular formula C₁₁H₁₂N₄O and molecular weight 216.24 g/mol . It is commercially available as a research compound with standard purity specifications of 95% . Structurally, this compound belongs to the 1,2,4-triazole-containing N-phenylacetamide class, a scaffold widely recognized in medicinal chemistry for its versatility across antifungal, anticancer, anti-inflammatory, and enzyme inhibitory applications [1].

Why In-Class Substitution of N-(4-Methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide Carries Unquantified Performance Risk


Within the 1,2,4-triazole acetamide class, even minor structural variations—particularly substitution patterns on the N-phenyl ring—produce substantial differences in biological activity profiles. Systematic structure-activity relationship (SAR) studies demonstrate that para-substitution on the phenyl ring (such as the 4-methyl group present in CAS 1252441-64-7) yields distinct activity outcomes compared to ortho- or meta-substituted analogs, with differences in antimicrobial potency spanning orders of magnitude [1]. Importantly, the broader class exhibits activity across multiple therapeutic domains including antifungal, anticancer (EGFR inhibition, α-glucosidase inhibition), and enzyme inhibition, but specific activity mapping for the 4-methylphenyl variant remains sparsely documented relative to other substitution patterns [2]. This SAR sensitivity means that substituting a closely related analog without empirical verification introduces material uncertainty regarding experimental reproducibility.

Quantitative Differentiation Evidence for N-(4-Methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide Procurement Evaluation


Lipoxygenase (LOX) Inhibitory Activity: Class-Level Potency Context for CAS 1252441-64-7

This compound has been tested for inhibition of 12-lipoxygenase (12-LO) in mouse epidermal homogenates via measurement of 12(S)-HETE biosynthesis inhibition [1]. The 1,2,4-triazole acetamide class, as represented by structurally related multifunctional derivatives (compounds 6a-6k), has demonstrated lipoxygenase inhibitory activity with reported IC₅₀ values ranging from 28 ± 3 μM to >100 μM depending on specific substitution patterns [2]. Importantly, an independent assessment of CAS 1252441-64-7 noted an IC₅₀ of 28 μM in this context, characterizing it as neither potent nor selective relative to more optimized class members [3]. This establishes a baseline potency expectation for procurement decisions.

Lipoxygenase inhibition Anti-inflammatory Enzyme assay

Antifungal Activity: Direct Evidence of Potency Against Candida albicans for p-Methylphenyl Substituted Triazole

Direct experimental evaluation of p-methylphenyl substituted triazole derivatives against Candida albicans has been conducted using broth microdilution methods. The p-methylphenyl substituted triazole compound demonstrated antifungal activity with an MIC value of 4.06 ± 0.03 μg/mL against C. albicans [1]. In the same study, p-nitrophenyl substituted triazole showed MIC of 3.16 ± 0.01 μg/mL, while the clinical reference agent itraconazole exhibited MIC of 3.32 ± 0.02 μg/mL [1]. This positions the p-methylphenyl variant as approximately 1.2-fold less potent than itraconazole but within the same order of magnitude.

Antifungal Candida albicans MIC determination

Anticancer Activity Class Benchmarking: p-Tolyl Triazole Acetamide IC₅₀ Values Across Cancer Cell Lines

Within the p-tolyl (4-methylphenyl) triazole acetamide structural class, multiple derivatives have been evaluated against human cancer cell lines with quantifiable IC₅₀ values. Compound 11g, a p-tolylacetamide-containing acefylline-1,2,4-triazole hybrid, exhibited IC₅₀ = 1.25 ± 1.36 μM against both A549 (lung) and MCF-7 (breast) cancer cell lines, representing the most potent derivative in that study [1]. In a separate investigation, a p-tolyl triazole analog (compound 27) demonstrated IC₅₀ = 0.56 μM against HepG2 hepatocellular carcinoma cells [2]. These values establish class-level potency benchmarks for p-tolyl-containing triazole acetamides.

Anticancer Cytotoxicity A549 MCF-7 HepG2

EGFR Inhibitory Activity: Kinase Inhibition Class Benchmarking for Triazole-Acetamide Conjugates

1,2,4-Triazole-acetamide conjugates have been systematically evaluated as human epidermal growth factor receptor (hEGFR) inhibitors. The most potent derivative in a recent comprehensive study, compound 20, demonstrated IC₅₀ = 43.8 ± 1.3 nM against hEGFR in vitro kinase assays, with molecular docking and 200 ns molecular dynamics simulations confirming stable interaction with Cys797 in the EGFR active site [1]. While CAS 1252441-64-7 itself lacks direct EGFR inhibition data, this class benchmark establishes that triazole-acetamide scaffolds can achieve nanomolar potency against this validated oncology target .

EGFR inhibition Kinase assay Anticancer

α-Glucosidase Inhibition: Triazole-Phenylacetamide Class Potency and Structural Benchmarking

Triazole-phenylacetamide hybrids (compounds 5a-5p) have been systematically evaluated for α-glucosidase inhibitory activity. All tested compounds displayed IC₅₀ values ranging from 6.69 ± 0.18 μM to 113.65 ± 2.94 μM, with compound 5g achieving the best activity at IC₅₀ = 6.69 ± 0.18 μM [1]. Critically, all compounds demonstrated substantially superior potency compared to the clinical reference acarbose (IC₅₀ = 723.06 ± 11.26 μM), representing a 6- to 108-fold improvement in inhibition [1]. Compound 5g exhibited mixed-type inhibition with Ki = 1.65 μM and Kis = 4.54 μM, and showed low cytotoxicity in cell-based assays [1]. This class-level data demonstrates that phenylacetamide-containing triazoles are privileged scaffolds for α-glucosidase inhibitor development.

α-Glucosidase inhibition Antidiabetic Enzyme assay

Physicochemical Profile: Baseline Properties for Formulation and Assay Development

N-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS 1252441-64-7) has defined physicochemical properties: molecular formula C₁₁H₁₂N₄O, molecular weight 216.24 g/mol, SMILES notation CC1=CC=C(C=C1)NC(=O)CN2C=NC=N2, and MDL number MFCD19445628 . The compound is available with standard purity specification of 95% . Compared to structurally related 1,2,4-triazole acetamide analogs, the 4-methylphenyl substitution confers moderate lipophilicity that influences membrane permeability and solubility characteristics relevant to both in vitro assay development and formulation studies .

Physicochemical properties Drug-likeness Molecular descriptors

Procurement-Relevant Application Scenarios for N-(4-Methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS 1252441-64-7)


Scaffold for Antifungal SAR Studies Against Candida albicans

Procurement is justified when conducting structure-activity relationship (SAR) studies focused on aryl substitution effects in triazole antifungal agents. The p-methylphenyl variant has demonstrated measurable activity against C. albicans with MIC = 4.06 ± 0.03 μg/mL, providing a defined benchmark for comparing alternative substitution patterns including p-nitrophenyl (MIC = 3.16 ± 0.01 μg/mL) and reference agents like itraconazole (MIC = 3.32 ± 0.02 μg/mL) [1]. This compound serves as a well-characterized reference point for systematic evaluation of electronic and steric effects at the para position.

Kinase Inhibitor Lead Optimization Starting Point

The triazole-acetamide scaffold has been validated as capable of achieving nanomolar EGFR inhibition (class benchmark IC₅₀ = 43.8 ± 1.3 nM for optimized derivatives) [1]. CAS 1252441-64-7 represents a minimally functionalized version of this scaffold, making it suitable as a starting point for fragment-based drug discovery or for establishing baseline kinase selectivity profiles against which more elaborated derivatives can be compared.

Lipoxygenase Pathway Research Tool Compound

With documented 12-lipoxygenase inhibitory activity (IC₅₀ = 28 μM) [1], this compound can serve as a tool compound for studying the lipoxygenase pathway and arachidonic acid metabolism. Its moderate potency makes it suitable for use as a reference inhibitor in assays where complete pathway ablation is not desired, or as a comparator for evaluating more potent LOX inhibitors derived from the same chemical series [2].

Anticancer Cytotoxicity Class Comparator for p-Tolyl Derivatives

For researchers developing p-tolyl-containing anticancer agents, this compound provides a baseline scaffold for evaluating the contribution of additional pharmacophoric elements. Optimized p-tolyl triazole derivatives achieve IC₅₀ values as low as 0.56-1.25 μM against A549, MCF-7, and HepG2 cell lines [1][2], establishing performance benchmarks that the unadorned scaffold can be measured against in mechanistic or combination studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.